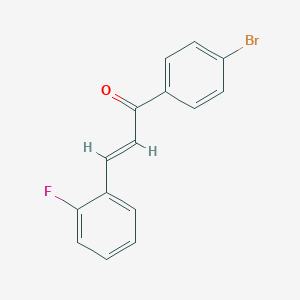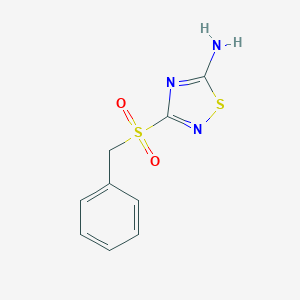
(2E)-1-(4-Bromophenyl)-3-(2-fluorophenyl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Utility : A practical synthesis method for producing 2-Fluoro-4-bromobiphenyl, a molecule sharing structural similarities with the compound , highlights the challenges and solutions in synthesizing complex fluorinated and brominated organic molecules. This synthesis is crucial for manufacturing materials like flurbiprofen, indicating the potential pharmaceutical and industrial applications of such compounds (Qiu et al., 2009).
Biophysical and Biomedical Applications : The study of radiative decay engineering (RDE) explores how the emission properties of fluorophores can be modified, which is significant for improving the efficacy of fluorophores used in medical diagnostics and biological research (Lakowicz, 2001).
Chemosensors : Fluorescent chemosensors based on specific fluorophoric platforms, such as 4-Methyl-2,6-diformylphenol, demonstrate the utility of fluorinated and brominated compounds in detecting various analytes, showing their importance in environmental monitoring and diagnostics (Roy, 2021).
Catalysis : Research on metal cation-exchanged clay catalysts for organic synthesis reveals the role of brominated and fluorinated compounds in facilitating chemical transformations, pointing towards applications in material science and chemical manufacturing (Tateiwa & Uemura, 1997).
Environmental Impact : A review on novel brominated flame retardants addresses the occurrence and potential risks of such chemicals in the environment, underscoring the need for understanding the ecological impact of brominated and fluorinated compounds (Zuiderveen et al., 2020).
Propiedades
IUPAC Name |
(E)-1-(4-bromophenyl)-3-(2-fluorophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrFO/c16-13-8-5-12(6-9-13)15(18)10-7-11-3-1-2-4-14(11)17/h1-10H/b10-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGACCFACBMBHKK-JXMROGBWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)C2=CC=C(C=C2)Br)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)C2=CC=C(C=C2)Br)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrFO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(4-Bromophenyl)-3-(2-fluorophenyl)prop-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 5-amino-3-(methylsulfanyl)-1-{6-[4-(trifluoromethoxy)anilino]-4-pyrimidinyl}-1H-pyrazole-4-carboxylate](/img/structure/B494925.png)
![ethyl 5-amino-1-{6-[4-(trifluoromethoxy)anilino]-4-pyrimidinyl}-1H-pyrazole-4-carboxylate](/img/structure/B494926.png)
![5-amino-1-{6-[3-(trifluoromethoxy)phenoxy]-4-pyrimidinyl}-1H-pyrazole-4-carbonitrile](/img/structure/B494927.png)
![5-amino-3-methyl-1-{6-[3-(trifluoromethoxy)phenoxy]-4-pyrimidinyl}-1H-pyrazole-4-carbonitrile](/img/structure/B494928.png)
![5-amino-3-ethyl-1-{6-[3-(trifluoromethoxy)phenoxy]-4-pyrimidinyl}-1H-pyrazole-4-carbonitrile](/img/structure/B494929.png)

![N-[3-chloro-2-(4-morpholinyl)phenyl]-2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B494935.png)
![3-(4-morpholinyl)-N-[(2-prop-2-enoxy-1-naphthalenyl)methyl]-1-propanamine](/img/structure/B494938.png)

![N-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzyl}-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B494942.png)
![N-{4-[(6-chloropyridin-3-yl)methoxy]-3-methoxybenzyl}-2-(4-methoxyphenyl)ethanamine](/img/structure/B494943.png)
![[2-(anilinomethyl)-1H-benzimidazol-1-yl]acetic acid](/img/structure/B494944.png)

![6-amino-9-[2-(4-ethoxyphenoxy)ethyl]-9H-purine-8-sulfonic acid](/img/structure/B494946.png)